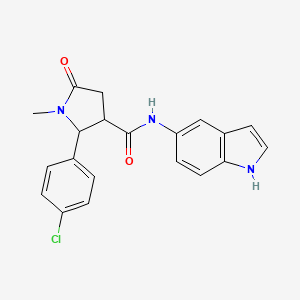

2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c1-24-18(25)11-16(19(24)12-2-4-14(21)5-3-12)20(26)23-15-6-7-17-13(10-15)8-9-22-17/h2-10,16,19,22H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPMDXCMYUJZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)NC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the indole and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

| Compound Name | Core Structure | Substituents | Molecular Weight | Notable Features | Reference |

|---|---|---|---|---|---|

| Target Compound | 5-oxopyrrolidine | 4-chlorophenyl, 1-methyl, indol-5-yl | ~383.8 (estimated) | Balanced lipophilicity (Cl and indole) | - |

| 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | 5-oxopyrrolidine | 2-chlorobenzyl, 4-hydroxyphenyl | - | Hydroxyphenyl enhances solubility; lower CNS penetration | |

| N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | 5-oxopyrrolidine | Indol-3-yl, CF3-phenyl | ~417.8 | CF3 group increases metabolic stability; indol-3-yl alters target selectivity | |

| 1-(3,5-dichlorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | 5-oxopyrrolidine | 3,5-dichlorophenyl, 3-methylpyridinyl | 320.22 | Dichlorophenyl enhances halogen bonding; pyridine improves solubility | |

| N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | 5-oxopyrrolidine | 3-chlorophenyl, cyclohexyl | - | Cyclohexyl increases steric bulk, reducing membrane permeability |

Key Observations:

- Halogen Position : The 4-chlorophenyl group in the target compound optimizes hydrophobic interactions compared to 2-chlorobenzyl () or 3-chlorophenyl (), which may sterically hinder binding.

- Indole Position : The indol-5-yl group (target) vs. indol-3-yl () alters binding orientation in serotoninergic targets, as seen in analogs of indomethacin ().

- Heterocyclic Modifications : Replacement of pyrrolidine with oxadiazole () or thiazolo-pyridin () reduces conformational flexibility but introduces hydrogen-bonding motifs.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a member of the pyrrolidine and indole derivatives, which have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of 2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process generally includes:

- Formation of the Indole Derivative : The indole ring is synthesized using standard cyclization techniques.

- Pyrrolidine Formation : The pyrrolidine moiety is created via a cyclization reaction involving appropriate precursors.

- Carboxamide Functionalization : The final step involves attaching the carboxamide group to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including our compound of interest, exhibit significant anticancer properties. The biological activity was evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Assays : Using an MTT assay, the compound showed a dose-dependent reduction in cell viability at concentrations around 100 µM when compared to cisplatin, a standard chemotherapy drug .

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers such as Caspases 3, 8, 9, and changes in Bcl-2 and Bax proteins .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against multidrug-resistant pathogens. The results indicated:

- Inhibition of Pathogens : Effective against strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Variations in substituents on the indole and pyrrolidine rings can lead to differences in potency and selectivity against cancer cells or pathogens.

| Compound | GI50 (µM) | Activity Type |

|---|---|---|

| 2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | 1.35 | Antiproliferative |

| Doxorubicin | 1.13 | Antiproliferative |

| Compound X | 0.95 | Antiproliferative |

Study on Anticancer Properties

A study published in PMC evaluated various derivatives of 5-oxopyrrolidine for their anticancer effects. The tested compounds demonstrated significant antiproliferative activity against multiple cancer cell lines, with some showing comparable efficacy to doxorubicin .

Study on Antimicrobial Effects

Research conducted on the antimicrobial efficacy of similar compounds revealed that certain derivatives exhibited strong activity against resistant strains, supporting their potential use in treating infections caused by these pathogens .

Q & A

Basic: What are the key synthetic routes for 2-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves multi-step routes such as:

- Nucleophilic substitution to introduce the 4-chlorophenyl group.

- Condensation reactions between pyrrolidine-3-carboxamide precursors and indole derivatives.

- Cyclization under acidic or basic conditions to form the 5-oxopyrrolidine core.

Critical Parameters:

- Solvent selection (e.g., DMF or THF) affects reaction kinetics and purity .

- Temperature control (e.g., 60–80°C) minimizes side reactions like premature cyclization.

- Catalyst use (e.g., Pd for cross-coupling steps) improves regioselectivity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR spectroscopy identifies substituent positions and confirms stereochemistry (e.g., distinguishing between pyrrolidine ring conformers) .

- X-ray crystallography resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .

- High-resolution mass spectrometry (HRMS) validates molecular formula and detects impurities.

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

Methodological Answer:

- Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects .

- Bioassay profiling (e.g., enzyme inhibition, cytotoxicity) across analogs identifies critical functional groups. For example:

- The chlorophenyl group enhances hydrophobic interactions with target proteins .

- The indole moiety may contribute to π-π stacking in binding pockets.

- 3D-QSAR modeling correlates structural features with activity data to predict optimal substituents .

Advanced: What computational strategies are employed to predict the binding affinity and selectivity of this compound against potential biological targets?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) screens against target libraries (e.g., kinases, GPCRs) to prioritize experimental validation .

- Molecular dynamics (MD) simulations (100+ ns trajectories) assess stability of ligand-target complexes, focusing on:

- Hydrogen bonding with the carboxamide group.

- Hydrophobic interactions with the chlorophenyl ring .

- Free energy perturbation (FEP) calculations quantify binding energy contributions of specific substituents.

Advanced: How should researchers address contradictory biological activity data reported for similar pyrrolidine derivatives?

Methodological Answer:

- Comparative studies under standardized assay conditions (e.g., consistent cell lines, ATP concentrations) reduce variability .

- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50) validate mechanisms independently.

- Meta-analysis of literature data identifies confounding factors (e.g., stereochemical purity, solvent artifacts) .

Advanced: What methodologies are recommended for identifying the primary molecular targets of this compound in complex biological systems?

Methodological Answer:

- Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) identifies proteins binding to immobilized compound derivatives .

- CRISPR-Cas9 knockout screens highlight genes whose loss abrogates compound efficacy.

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to purified targets (e.g., kinases) .

Advanced: What in vitro and in vivo models are appropriate for assessing the toxicity profile of this compound?

Methodological Answer:

- In vitro:

- HepG2 cells for hepatotoxicity screening via ATP assays.

- hERG channel inhibition assays to predict cardiotoxicity.

- In vivo:

- Zebrafish models evaluate developmental toxicity and organ-specific effects .

- Rodent PK/PD studies assess bioavailability and dose-limiting toxicities.

Advanced: How does stereochemical isomerism influence the biological activity and pharmacokinetics of this compound?

Methodological Answer:

- Enantioselective synthesis (e.g., chiral catalysts) produces pure isomers for comparative testing .

- Pharmacokinetic profiling in rodents reveals differences in:

- Metabolic stability (e.g., CYP450-mediated oxidation of methyl groups).

- Blood-brain barrier penetration , influenced by pyrrolidine ring conformation .

- Crystallography correlates absolute configuration with target binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.